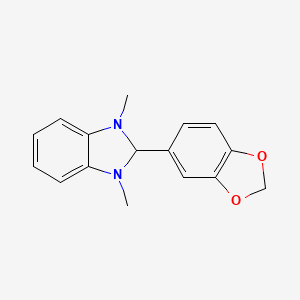
2-(1,3-benzodioxol-5-yl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MMV666009 es un compuesto que ha atraído la atención en el campo de la química medicinal, particularmente por sus potenciales propiedades antimaláricas. Es parte de la Malaria Box, una colección de compuestos proporcionada por Medicines for Malaria Venture (MMV) para facilitar el descubrimiento de nuevos fármacos antimaláricos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de MMV666009 implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de modificaciones de grupos funcionales para mejorar su actividad biológica. Las rutas sintéticas específicas y las condiciones de reacción para MMV666009 son propietarias y no se divulgan públicamente. Los métodos sintéticos generales para compuestos similares a menudo involucran:
Paso 1: Formación de la estructura central a través de una serie de reacciones de condensación.
Paso 2: Introducción de grupos funcionales mediante reacciones de sustitución.
Paso 3: Purificación y caracterización utilizando técnicas como cromatografía y espectroscopia.
Métodos de producción industrial
La producción industrial de MMV666009 probablemente implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción para obtener mayores rendimientos y garantizar la pureza del producto final. Esto puede incluir el uso de reactores de flujo continuo y sistemas de purificación automatizados para optimizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
MMV666009 puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Conversión de grupos funcionales a estados más oxidados.
Reducción: Reducción de grupos funcionales a estados menos oxidados.
Sustitución: Reemplazo de un grupo funcional por otro.
Hidrólisis: Ruptura de enlaces químicos mediante la adición de agua.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan a menudo agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Las condiciones varían según el sustituyente, pero los reactivos comunes incluyen haluros y nucleófilos.
Hidrólisis: Por lo general, se emplean condiciones ácidas o básicas, utilizando reactivos como ácido clorhídrico o hidróxido de sodio.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos presentes en MMV666009 y las condiciones de reacción utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: Utilizado como un compuesto de referencia en el desarrollo de nuevas metodologías sintéticas.
Biología: Investigado por sus efectos sobre las vías biológicas y los procesos celulares.
Industria: Posibles aplicaciones en el desarrollo de nuevos productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de MMV666009 implica su interacción con dianas moleculares específicas dentro del parásito de la malaria. Se cree que inhibe enzimas clave y altera vías biológicas esenciales, lo que lleva a la muerte del parásito. Los objetivos moleculares y las vías exactas aún se están investigando, pero los estudios preliminares sugieren que MMV666009 puede interferir con los procesos metabólicos del parásito y la síntesis de proteínas.
Comparación Con Compuestos Similares
Compuestos similares
- MMV019066
- MMV396680
- MMV011259
- MMV666601
- MMV006278
Singularidad
MMV666009 destaca por su estructura química única y su potente actividad antimalárica. En comparación con compuestos similares, MMV666009 ha mostrado mayor eficacia en estudios preclínicos y un perfil de seguridad favorable. Su capacidad para atacar múltiples etapas del ciclo de vida del parásito de la malaria lo convierte en un candidato prometedor para su posterior desarrollo.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1,3-dimethyl-2H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-17-12-5-3-4-6-13(12)18(2)16(17)11-7-8-14-15(9-11)20-10-19-14/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADRXCZZUGMXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350421 |
Source


|
| Record name | GNF-Pf-420 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3652-94-6 |
Source


|
| Record name | GNF-Pf-420 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5548145.png)
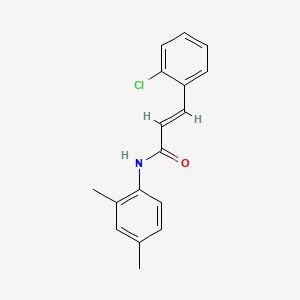
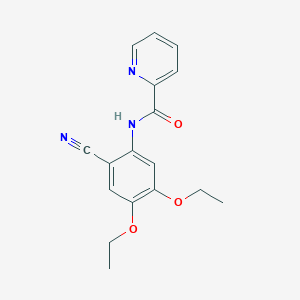


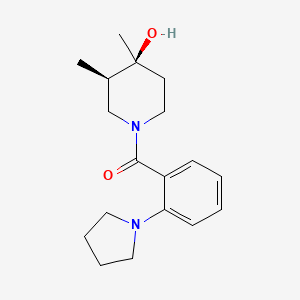
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5548198.png)
![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5548200.png)

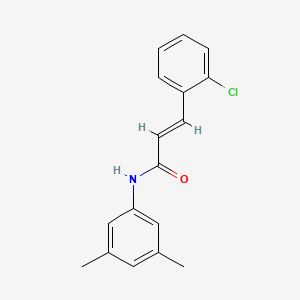
![4-{[3-(3-methoxyphenoxy)-1-azetidinyl]carbonyl}-2,6-dimethylquinoline](/img/structure/B5548210.png)
![5-ethyl-N-[2-(ethylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548214.png)
![N-[(E)-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5548216.png)
![5-[(5-methyl-2-furyl)methylene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5548228.png)
